molecular formula C16H16N4O3 B12174628 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide

Cat. No.: B12174628
M. Wt: 312.32 g/mol
InChI Key: WKMCLBYJYPENCE-UHFFFAOYSA-N
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Description

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with hydroxy, methoxy, and carboxamide groups, as well as an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the hydroxy, methoxy, and carboxamide groups. The imidazole moiety is then attached through a series of condensation and cyclization reactions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinoline ketones, while substitution of the methoxy group can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzymes, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both the quinoline and imidazole moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H16N4O3/c1-23-13-4-2-3-11-14(13)19-8-12(15(11)21)16(22)18-6-5-10-7-17-9-20-10/h2-4,7-9H,5-6H2,1H3,(H,17,20)(H,18,22)(H,19,21)

InChI Key

WKMCLBYJYPENCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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